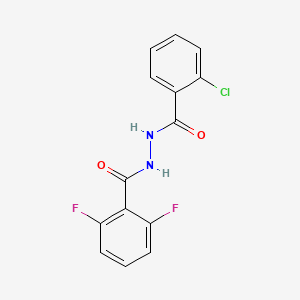
Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate is a complex organic compound with the molecular formula C30H62O13SNa. It is a sodium salt of a long-chain polyether sulfate, characterized by its multiple ether linkages and a terminal sulfate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate typically involves the reaction of a long-chain polyether alcohol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions must be carefully controlled to ensure the formation of the desired sulfate ester without degradation of the polyether chain.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the polyether alcohol is continuously fed into a stream of sulfur trioxide gas. The resulting mixture is then neutralized with a sodium hydroxide solution to produce the final product. This method allows for the efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate primarily undergoes reactions typical of sulfates and polyethers. These include:
Hydrolysis: The sulfate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding polyether alcohol and sulfuric acid.
Oxidation: The polyether chain can be oxidized, although this is less common due to the stability of the ether linkages.
Substitution: The sulfate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or ozone can be used, though these reactions are less common.
Substitution: Nucleophiles such as amines or thiols can react with the sulfate group under mild conditions.
Major Products
Hydrolysis: Produces the corresponding polyether alcohol and sulfuric acid.
Oxidation: Can lead to the formation of shorter-chain polyethers and carboxylic acids.
Substitution: Results in the formation of new compounds where the sulfate group is replaced by the nucleophile.
Applications De Recherche Scientifique
Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of cleaning agents, personal care products, and industrial lubricants.
Mécanisme D'action
The primary mechanism of action of Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate is its ability to reduce surface tension and form micelles. The sulfate group imparts hydrophilicity, while the long polyether chain provides hydrophobic interactions. This amphiphilic nature allows the compound to interact with both hydrophobic and hydrophilic substances, making it an effective surfactant. In biological systems, it can disrupt cell membranes, leading to cell lysis and solubilization of membrane proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with a shorter alkyl chain.
Sodium laureth sulfate (SLES): Similar in structure but with fewer ether linkages.
Polyethylene glycol (PEG) derivatives: Compounds with similar polyether chains but lacking the sulfate group.
Uniqueness
Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate is unique due to its long polyether chain with multiple ether linkages, providing enhanced solubility and stability compared to shorter-chain surfactants like SDS. Its ability to form stable micelles and interact with a wide range of substances makes it particularly valuable in both research and industrial applications.
Propriétés
Numéro CAS |
40661-00-5 |
|---|---|
Formule moléculaire |
C30H61NaO13S |
Poids moléculaire |
684.9 g/mol |
Nom IUPAC |
sodium;2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl sulfate |
InChI |
InChI=1S/C30H62O13S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-34-13-14-35-15-16-36-17-18-37-19-20-38-21-22-39-23-24-40-25-26-41-27-28-42-29-30-43-44(31,32)33;/h2-30H2,1H3,(H,31,32,33);/q;+1/p-1 |
Clé InChI |
BDXONVZRSVMNOW-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


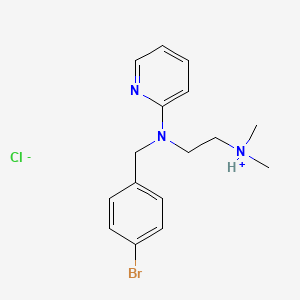
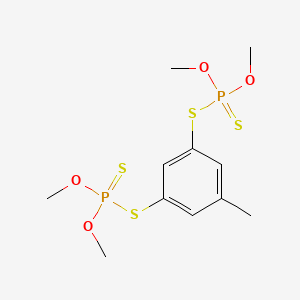


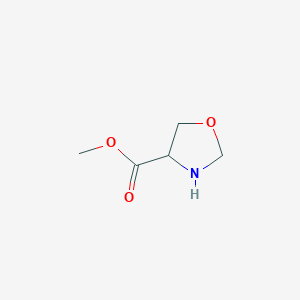

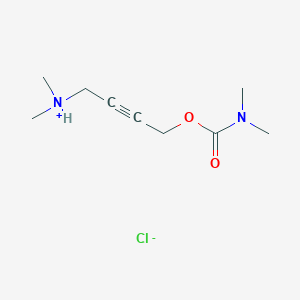
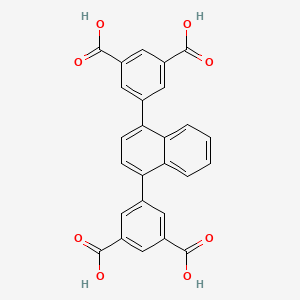
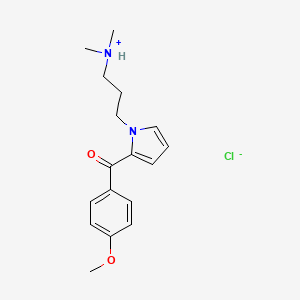
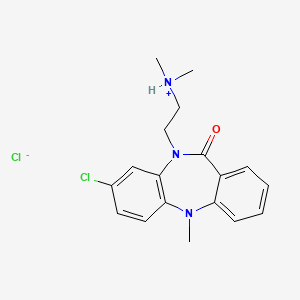
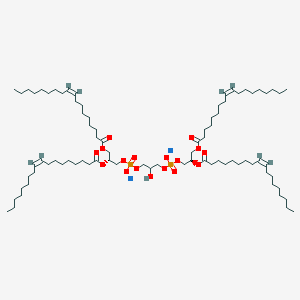
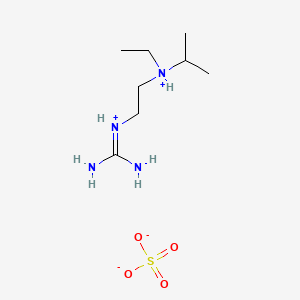
![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)
